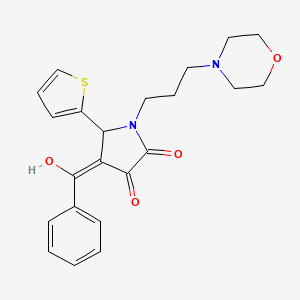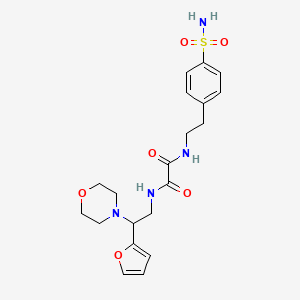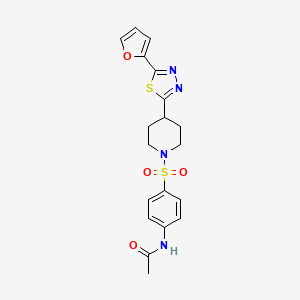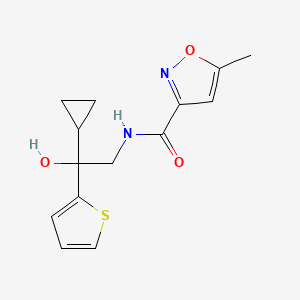![molecular formula C11H14F2N2O B2723810 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine CAS No. 2202260-87-3](/img/structure/B2723810.png)
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine is a novel compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a difluorocyclobutyl group attached to a methoxy group, which is further connected to a dimethylpyrimidine ring. The molecular formula of this compound is C11H14F2N2O, and it has a molecular weight of 228.243.
Preparation Methods
The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine typically involves several steps, starting with the preparation of the difluorocyclobutyl intermediate. This intermediate is then reacted with a methoxy group under specific conditions to form the desired compound. The synthetic route often involves the use of reagents such as boron compounds for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline: This compound also contains a difluorocyclobutyl group and is known for its inhibitory activity against the c-Met kinase receptor.
(3,3-Difluorocyclobutyl)methanol: A simpler compound with a similar difluorocyclobutyl group, used in various chemical reactions.
(4-((3,3-Difluorocyclobutyl)methoxy)phenyl)methanamine:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[(3,3-difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-7-8(2)14-6-15-10(7)16-5-9-3-11(12,13)4-9/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRMMHNOMAMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CC(C2)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
![6-phenyl-2-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2723729.png)



![6-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2723736.png)


![N-(2-bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide](/img/structure/B2723741.png)
![N-[3-(1-benzofuran-2-yl)propyl]-2-(2-chlorophenyl)acetamide](/img/structure/B2723742.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)


